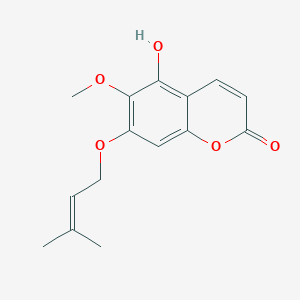
(Z)-but-2-enedioate;(E)-but-2-enedioate;cyclopenta-1,3-diene;hydron;titanium(4+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-but-2-enedioate;(E)-but-2-enedioate;cyclopenta-1,3-diene;hydron;titanium(4+) is a complex organometallic compound that has garnered significant interest in various fields of science and industry. This compound is characterized by the presence of titanium in its +4 oxidation state, coordinated with (E)-But-2-enedioate, cyclopenta-1,3-diene, and hydron. The unique structure of this compound allows it to exhibit interesting chemical properties and reactivity, making it a valuable subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioate;(E)-but-2-enedioate;cyclopenta-1,3-diene;hydron;titanium(4+) typically involves the reaction of titanium tetrachloride with (E)-But-2-enedioate and cyclopenta-1,3-diene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The reaction mixture is then subjected to reflux conditions to ensure complete reaction and formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products. Additionally, advanced purification techniques such as recrystallization and chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(Z)-but-2-enedioate;(E)-but-2-enedioate;cyclopenta-1,3-diene;hydron;titanium(4+) undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the titanium center is further oxidized to higher oxidation states.
Reduction: Reduction reactions can also occur, where the titanium center is reduced to lower oxidation states.
Substitution: The compound can participate in substitution reactions, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal reactivity and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield titanium oxides, while reduction reactions may produce titanium hydrides.
Scientific Research Applications
(Z)-but-2-enedioate;(E)-but-2-enedioate;cyclopenta-1,3-diene;hydron;titanium(4+) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various organic synthesis reactions, including polymerization and hydrogenation reactions.
Biology: In biological research, the compound is studied for its potential use in drug delivery systems and as a therapeutic agent.
Medicine: The compound’s unique properties make it a candidate for use in medical imaging and diagnostic applications.
Industry: In industrial applications, the compound is used in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of (Z)-but-2-enedioate;(E)-but-2-enedioate;cyclopenta-1,3-diene;hydron;titanium(4+) involves the interaction of the titanium center with various molecular targets and pathways. The titanium center can coordinate with different ligands, leading to the formation of reactive intermediates that facilitate various chemical reactions. The specific pathways involved depend on the nature of the ligands and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-but-2-enedioate;(E)-but-2-enedioate;cyclopenta-1,3-diene;hydron;titanium(4+) include other titanium-based organometallic compounds such as:
Titanocene dichloride: A well-known titanium compound used in various catalytic applications.
Titanium tetraisopropoxide: Commonly used as a precursor in the synthesis of titanium dioxide nanoparticles.
Titanium(IV) oxide: Widely used as a pigment and in photocatalytic applications.
Uniqueness
What sets (Z)-but-2-enedioate;(E)-but-2-enedioate;cyclopenta-1,3-diene;hydron;titanium(4+) apart from these similar compounds is its unique combination of ligands, which imparts distinct chemical properties and reactivity. The presence of both (E)-But-2-enedioate and cyclopenta-1,3-diene ligands allows for versatile coordination chemistry and the formation of various reactive intermediates.
Properties
CAS No. |
83525-76-2 |
|---|---|
Molecular Formula |
C18H16O8Ti |
Molecular Weight |
408.2 g/mol |
IUPAC Name |
(Z)-but-2-enedioate;(E)-but-2-enedioate;cyclopenta-1,3-diene;hydron;titanium(4+) |
InChI |
InChI=1S/2C5H5.2C4H4O4.Ti/c2*1-2-4-5-3-1;2*5-3(6)1-2-4(7)8;/h2*1-5H;2*1-2H,(H,5,6)(H,7,8);/q2*-1;;;+4/p-2/b;;2-1+;2-1-; |
InChI Key |
XMYAVRXTFLZELG-VNKKNNBQSA-L |
SMILES |
[H+].[H+].[CH-]1C=CC=C1.[CH-]1C=CC=C1.C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].[Ti+4] |
Isomeric SMILES |
[H+].[H+].[CH-]1C=CC=C1.[CH-]1C=CC=C1.C(=C/C(=O)[O-])\C(=O)[O-].C(=C/C(=O)[O-])\C(=O)[O-].[Ti+4] |
Canonical SMILES |
[H+].[H+].[CH-]1C=CC=C1.[CH-]1C=CC=C1.C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].[Ti+4] |
Synonyms |
TBHM titanocene bis(hydrogenmaleinate) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


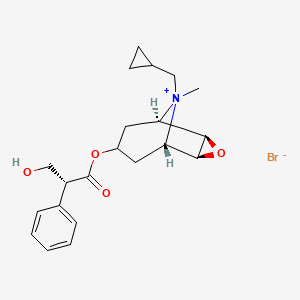
![Methyl 14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B1237032.png)
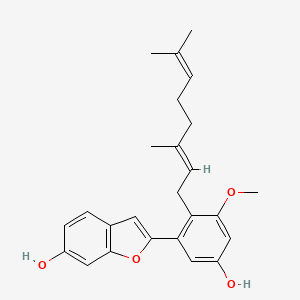
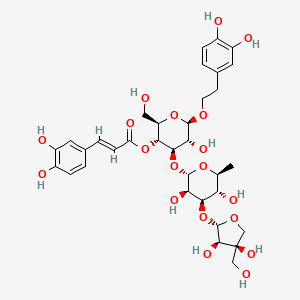
![N-[2-(1-pyrrolidinyl)ethyl]-8-quinolinesulfonamide](/img/structure/B1237040.png)
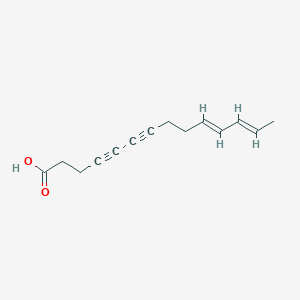
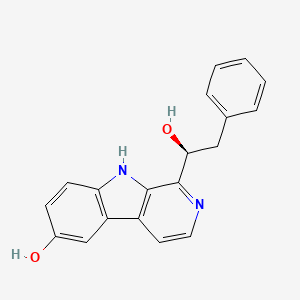
![[2-(4-Methoxyphenyl)quinolin-1-ium-4-yl]-piperidin-2-ylmethanol;chloride](/img/structure/B1237044.png)
![(1R,3E,6R,7E,9S,11E,13R,14S,16R,17S,18R)-17-ethyl-6-hydroxy-19-[(1R)-1-(1H-indol-3-yl)ethyl]-7,9,16-trimethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione](/img/structure/B1237045.png)


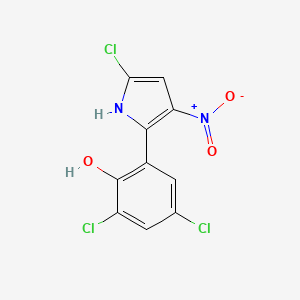
![4-[(R)-2-[[(R)-2-Hydroxy-2-phenylethyl]amino]propyl]benzoic acid](/img/structure/B1237053.png)
